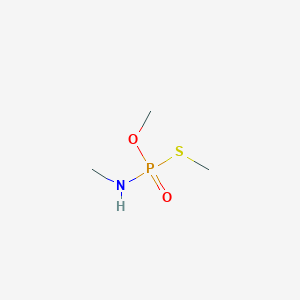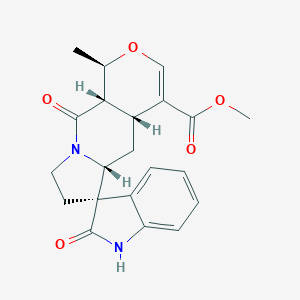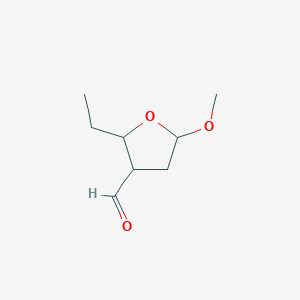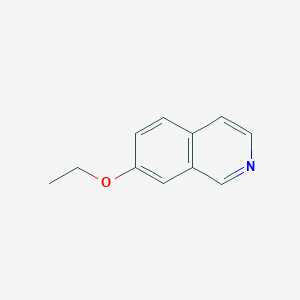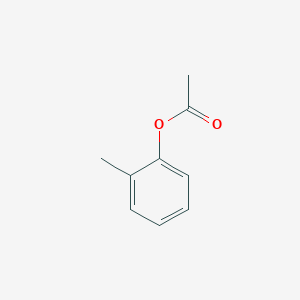
o-Tolyl acetate
Overview
Description
o-Tolyl acetate is a benzoate ester and a member of phenols . It is a compound with the molecular formula C9H10O2 and a molecular weight of 150.2 .
Synthesis Analysis
o-Tolyl benzonitrile (OTBN) is a common building block for the synthesis of the sartan series of drug molecules . The classical methods for the synthesis of OTBN are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods for the synthesis of OTBN are Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .
Molecular Structure Analysis
The molecular formula of this compound is C9H10O2 . The InChI code is 1S/C9H10O2/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3 .
Chemical Reactions Analysis
In organic chemistry, tolyl groups are functional groups related to toluene . They have the general formula CH3C6H4−R . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .
Physical and Chemical Properties Analysis
This compound is a liquid at 20°C . It has a boiling point of 208°C at 760 mmHg . It is insoluble in water .
Scientific Research Applications
Fries Rearrangement in Organic Synthesis
- o-Tolyl acetate is used in the Fries rearrangement process, where it undergoes catalysis by aluminium chloride to yield hydroxyketones. This rearrangement is significant in organic synthesis for producing ortho- and para-substituted hydroxyketones, which have various applications in chemical synthesis (Cullinane, Edwards, & Bailey‐Wood, 2010).
Environmental Applications
- In wastewater treatment, this compound is relevant in the context of wet electrolytic oxidation of organic pollutants. This process involves the conversion of pollutant organic compounds to innocuous compounds like CO2 and water (Serikawa et al., 2000).
Material Science and Catalysis
- This compound plays a role in the formation of novel palladium complexes and their reactions with various substrates. This application is crucial in the development of new materials and catalysts in material science (Chakraborty et al., 2011).
- It is also involved in cyclization reactions catalyzed by plasma albumin, leading to the production of compounds with potential antiesterase activity (Morifusa, Yasuyoshi, & Casida, 1967).
Photocyclization and Solar Synthesis
- This compound is used in the study of photocyclization, particularly in the context of solar synthesis. This involves the transformation of chemical compounds using solar radiation, which is a promising area in renewable energy research (Guillet, Macinnis, & Redpath, 1985).
Biotechnology and Bioengineering
- In the field of biotechnology, this compound is studied in the context of metabolic processes and the production of polymers like poly(beta-hydroxybutyrate) in microorganisms (van Aalst-van Leeuwen et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
o-Tolyl acetate, also known as 2-methylphenyl acetate , is a compound with a wide range of potential targets due to its aromatic structure. It’s worth noting that aromatic compounds like this compound can interact with various biological targets due to their ability to participate in π-π stacking interactions and hydrogen bonding .
Mode of Action
It’s known that aromatic compounds can interact with biological targets through non-covalent interactions such as hydrophobic interactions, π-π stacking, and hydrogen bonding . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
For instance, indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s a small molecule with a molecular weight of 150.18 , which is within the range favorable for drug-like properties.
Result of Action
Given the broad biological activities of structurally similar compounds, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
(2-methylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZORBZSQRUXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060201 | |
| Record name | Acetic acid, 2-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid | |
| Record name | o-Tolyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
208.00 °C. @ 760.00 mm Hg | |
| Record name | o-Tolyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | o-Tolyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.046-1.053 | |
| Record name | o-Tolyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
533-18-6, 1333-46-6 | |
| Record name | 2-Methylphenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cresyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cresyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Tolyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Tolyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, methylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2-methylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-tolyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tolyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CRESYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606K99GR0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | o-Tolyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction o-tolyl acetate undergoes in the presence of aluminum chloride?
A1: this compound undergoes a Fries rearrangement when catalyzed by aluminum chloride. This reaction primarily yields the para-substituted hydroxyketone, with a small amount of the ortho-substituted compound. [] This suggests a preference for the rearrangement to occur at the para position relative to the acetate group.
Q2: How does the regioselectivity of the Fries rearrangement differ between this compound and p-tolyl acetate when catalyzed by aluminum chloride?
A2: While both this compound and p-tolyl acetate undergo Fries rearrangement with aluminum chloride, the major product differs. This compound primarily yields the para-substituted hydroxyketone, while p-tolyl acetate exclusively forms the ortho-substituted hydroxyketone. [] This difference highlights the influence of substituent position on the reaction outcome.
Q3: Can enzymes be used to catalyze the resolution of α-halogeno aryl acetic acid derivatives, and how does this compound fit into this?
A3: Yes, lipases have shown promise in the enantioselective resolution of α-halogeno aryl acetic acid derivatives, a class of compounds with applications in pharmaceutical synthesis. [] Interestingly, α-bromo-o-tolyl acetate ethyl ester showed moderate enantioselectivity (E=11.3) when treated with immobilized Rhizomucor miehei lipase (RML). [] This finding suggests the potential for enzymatic approaches in producing optically pure α-halogeno aryl acetic acid derivatives containing the this compound moiety.
Q4: Beyond aluminum chloride, are there other catalysts capable of degrading o-cresol, and what role does this compound play in this process?
A4: Ozone, in conjunction with metal-loaded catalysts, can effectively degrade o-cresol. Specifically, a manganese-loaded vanadium pentoxide catalyst (Mn(2.5 %)/V2O5) demonstrated significant activity, achieving a 66.78% conversion of o-cresol within 24 hours. [] Intriguingly, this compound was identified as one of the oxidation products in this reaction, alongside 2,5-dihydroxytoluene. [] This result sheds light on a possible degradation pathway of o-cresol involving the formation of this compound as an intermediate.
Q5: Has this compound been incorporated into the structure of novel antifungal compounds, and what structural features contribute to their activity?
A5: Yes, this compound has been strategically incorporated into the structure of (E)-α-(methoxyimino)benzeneacetate derivatives designed as strobilurin analogues. These compounds combine the methyl (E)-methoxyiminoacetate moiety with a 1,3,5-substituted pyrazole ring. [] Notably, the synthesis of these compounds involved a key intermediate, (E)-methyl 2-(hydroxyimino)-2-o-tolyl acetate, which was obtained with high stereoselectivity (E:Z ca. 14:1). [] The synthesized derivatives exhibited potent antifungal activity against various plant pathogens, including Rhizoctonia solani, Botrytis cinereapers, Gibberella zeae, Physalospora piricola, and Bipolaris mayclis. [] This finding highlights the potential of incorporating this compound into novel antifungal agents.
Q6: Can strong acids like sulfuric acid lead to unexpected products when reacting with unsaturated carboxylic acids like hex-5-enoic acid? How does this relate to this compound?
A6: Interestingly, treating hex-5-enoic acid with sulfuric acid in acetic anhydride yields phenyl acetate, not a cyclized product as might be expected. [] Similarly, hept-5-enoic acid under the same conditions produces this compound. [] These results demonstrate the ability of strong acids to catalyze unexpected rearrangements and esterifications in unsaturated carboxylic acids, showcasing an alternative synthetic route to this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




